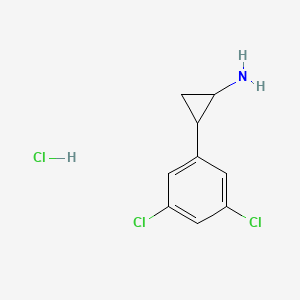

trans-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride

Description

trans-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS: 2241128-64-1) is a cyclopropane-based small molecule scaffold with a 3,5-dichlorophenyl substituent and a primary amine group in the trans-configuration, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₀Cl₃N, with a molecular weight of 238.5 g/mol . The compound is synthesized as a racemic mixture (rac-(1R,2S)-isomer) and is primarily used in medicinal chemistry and drug discovery due to its structural rigidity and versatility in forming bioactive analogs . Key suppliers include Suzhou Unite Pharmaceutical (China), MAPS Laboratories (India), and Seraph Pharmaceuticals (USA), reflecting its global demand in research .

Properties

Molecular Formula |

C9H10Cl3N |

|---|---|

Molecular Weight |

238.5 g/mol |

IUPAC Name |

2-(3,5-dichlorophenyl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-6-1-5(2-7(11)3-6)8-4-9(8)12;/h1-3,8-9H,4,12H2;1H |

InChI Key |

KBNZYWIMKGSXFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1N)C2=CC(=CC(=C2)Cl)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group and subsequent formation of the hydrochloride salt. One common method involves the reaction of 3,5-dichlorophenylacetonitrile with a cyclopropanating agent, such as diazomethane, under controlled conditions to form the cyclopropane ring. The resulting intermediate is then subjected to reductive amination using a suitable amine source, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the cyclopropane ring or the amine group, resulting in the formation of reduced analogs.

Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives with altered ring structures.

Scientific Research Applications

Chemistry: In chemistry, trans-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features allow it to interact with specific biological targets, making it useful for probing biochemical pathways.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of trans-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Amines

Structural and Functional Group Variations

The compound is compared to analogs with modifications to the aryl substituent or cyclopropane ring. Key examples include:

Table 1: Structural and Molecular Comparisons

Key Differences and Implications

Substituent Effects on Physicochemical Properties Chlorine vs. Fluorine, being smaller and more electronegative, may improve metabolic stability and CNS penetration . Methoxy and Methyl Groups: The dimethoxy-4-methylphenyl analog (CAS: 53581-71-8) introduces hydrogen-bond acceptors (methoxy) and steric bulk, which could modulate receptor binding kinetics .

Synthesis and Commercial Availability

- The 3,5-dichloro derivative is widely available from global suppliers (e.g., China, India, USA), indicating its prominence in drug discovery pipelines .

- Trifluoromethyl analogs (e.g., CAS: 35501-83-8) are offered by specialized suppliers like PharmaBlock, reflecting their niche use in fluorinated drug candidates .

Biological and Pharmacological Relevance

Stability and Handling

Biological Activity

Trans-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a compound of significant interest due to its potential pharmacological applications, particularly in the modulation of dopamine receptors. This article reviews the compound's biological activity, focusing on its interactions with dopamine receptors, structure-activity relationships (SAR), and related pharmacological studies.

Chemical Structure and Properties

This compound has a cyclopropane structure that contributes to its unique binding properties at various receptor sites. The dichlorophenyl group enhances its lipophilicity and receptor affinity.

Dopamine Receptor Interactions

The compound exhibits selective antagonistic activity at dopamine D3 receptors (D3R), which are implicated in various neurological disorders. Research has shown that this compound acts as a non-competitive antagonist at D3R, distinguishing it from other dopamine receptor ligands that may exhibit competitive binding properties .

Table 1: Binding Affinities of this compound

| Receptor Type | Binding Affinity (K_i, nM) |

|---|---|

| D2R | 493 - 8300 |

| D3R | 34 - 1090 |

The binding affinities indicate that while the compound has lower affinity for D2R, it shows significant selectivity for D3R, making it a valuable candidate for targeting conditions like schizophrenia and addiction .

Structure-Activity Relationships (SAR)

Studies have highlighted the importance of the cyclopropylmethyl linker in enhancing receptor selectivity and potency. Variations in the substituents on the phenyl ring significantly influence the pharmacological profile of the compound. For instance, modifications to the dichlorophenyl group can lead to changes in both affinity and functional activity at D3R .

Figure 1: SAR Analysis of Related Compounds

SAR Analysis

Case Study 1: Antipsychotic Potential

In a study exploring the antipsychotic potential of D3R antagonists, this compound demonstrated efficacy in reducing hyperactivity in rodent models. The results suggest that targeting D3R may provide therapeutic benefits with fewer side effects compared to traditional antipsychotics that target multiple dopamine receptors .

Case Study 2: Addiction Treatment

Another investigation assessed the compound's effects on drug-seeking behavior in animal models of addiction. The findings indicated that administration of this compound significantly reduced relapse rates in subjects previously exposed to addictive substances, further supporting its role as a potential treatment for substance use disorders .

Q & A

Q. What are the recommended synthetic routes for trans-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride, and how can intermediates be characterized?

Methodological Answer: A common approach involves cyclopropanation of a substituted allylic amine precursor. For example, a related compound, 2-(3,5-dichlorophenyl)ethan-1-amine hydrochloride, was synthesized by treating 2-(3,5-dichlorophenyl)ethan-1-amine with hydrogen chloride in 1,4-dioxane, followed by reaction with dicyandiamide . Key intermediates should be analyzed via LC-MS (e.g., [M+H]+ ion verification) and NMR for structural confirmation. Chiral HPLC is critical to confirm the trans stereochemistry, as seen in analogs like trans-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride .

Q. How can researchers ensure purity and stability during storage?

Methodological Answer:

- Purity: Use reverse-phase HPLC with UV detection (e.g., 254 nm) and compare retention times against standards. For example, analogs like 3-cyclopropylpropan-1-amine hydrochloride are characterized with ≥95% purity using such methods .

- Stability: Store lyophilized samples at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the cyclopropane ring. Cyclopropylamine derivatives are sensitive to moisture and oxidizing agents .

Advanced Research Questions

Q. How does the 3,5-dichlorophenyl substituent influence the compound’s interaction with biological targets?

Methodological Answer: The 3,5-dichlorophenyl group enhances lipophilicity and may facilitate binding to hydrophobic pockets in enzymes or receptors. For example, structurally similar compounds like TT01001 (containing 3,5-dichlorophenyl) act as mitochondrial NEET agonists, reducing oxidative stress in neuronal models . To validate target engagement:

Q. What strategies resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Batch Variability: Compare certificate of analysis (CoA) data (e.g., enantiomeric purity, residual solvents) between batches, as small impurities (e.g., <1% cis isomer) can drastically alter activity .

- Assay Conditions: Standardize in vitro protocols (e.g., pH, temperature) to minimize variability. For instance, mitochondrial assays for analogs like TT01001 require strict control of ATP levels and ROS indicators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.